Technical Support Center: AG-494 Off-Target Effects on Other Kinases

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Compound of Interest				
Compound Name:	AG-494			
Cat. No.:	B1664428	Get Quote		

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the tyrphostin **AG-494**. This resource aims to address specific issues that may be encountered during experiments and provides detailed information on the known off-target activities of **AG-494**.

Troubleshooting and FAQs

Q1: We are using **AG-494** as a specific EGFR inhibitor, but we are observing unexpected effects on the cell cycle. What could be the cause?

A1: While **AG-494** was initially identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, studies have shown that it fails to inhibit EGFR kinase in intact cells[1]. A significant off-target effect of **AG-494** is the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation[1]. This inhibition of Cdk2, a key regulator of the G1/S phase transition, is likely the cause of the observed effects on the cell cycle. Therefore, attributing cell cycle arrest solely to EGFR inhibition when using **AG-494** would be a misinterpretation of its activity.

Q2: Our results with AG-494 are inconsistent. What are some potential sources of variability?

A2: Inconsistencies in experimental results with AG-494 can arise from several factors:

Cell Line Specificity: The off-target effects of AG-494 can vary between different cell lines. It
is crucial to characterize the effects of AG-494 in your specific cell model.



- Compound Purity and Stability: Ensure the purity of your AG-494 compound. Impurities
 could lead to unexpected biological activities. AG-494, like many small molecules, should be
 stored properly to prevent degradation.
- Assay Conditions: The inhibitory activity of AG-494 can be influenced by the specific conditions of your assay, such as ATP concentration in kinase assays.

Q3: We are seeing inhibition of a kinase that is not a known target of **AG-494**. How can we confirm if this is a direct off-target effect?

A3: To confirm a suspected direct off-target effect, you can perform a series of validation experiments:

- In Vitro Kinase Assay: The most direct method is to perform an in vitro kinase assay using the purified kinase of interest and varying concentrations of AG-494 to determine a doseresponse curve and calculate the IC50 value.
- Competition Binding Assay: A competition binding assay, such as a KinomeScan[™], can
 determine the binding affinity (Kd) of AG-494 to a large panel of kinases, providing a broader
 view of its selectivity.
- Cellular Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA)
 can be used to confirm that AG-494 is engaging with the suspected target kinase within a
 cellular context.

Q4: What are the known off-target kinases of **AG-494**?

A4: Besides its intended target, EGFR, **AG-494** has been shown to inhibit the autophosphorylation of several other receptor tyrosine kinases. A significant non-receptor tyrosine kinase off-target is Cdk2. A summary of the known inhibitory activities is provided in the data presentation section below. It is important to note that a comprehensive public kinomewide scan for **AG-494** is not readily available, so other off-target effects may exist.

Quantitative Data: AG-494 Kinase Inhibition Profile

The following table summarizes the known inhibitory concentrations (IC50) of **AG-494** against various kinases. It is important to note that a comprehensive kinase selectivity profile for **AG-**



494 across the entire kinome is not publicly available. The data presented here is based on specific studies.

Target Kinase	Assay Type	IC50 (μM)	Reference
EGFR	Autophosphorylation	1.1	[2][3]
EGFR	Tyrosine Kinase Inhibition	0.7	[2][3]
ErbB2 (HER2)	Autophosphorylation	39	[2][3]
HER1-2	Autophosphorylation	45	[2][3]
PDGF-R	Autophosphorylation	6	[2][3]
Cdk2	Activation Inhibition	Not specified in IC50	[1]

Experimental Protocols

Protocol 1: In Vitro Cdk2 Kinase Inhibition Assay

This protocol provides a detailed methodology to determine the inhibitory effect of **AG-494** on the activity of Cdk2/Cyclin A2.

Materials:

- Recombinant active Cdk2/Cyclin A2 enzyme
- Histone H1 (as substrate)
- AG-494 (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [y-32P]ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid



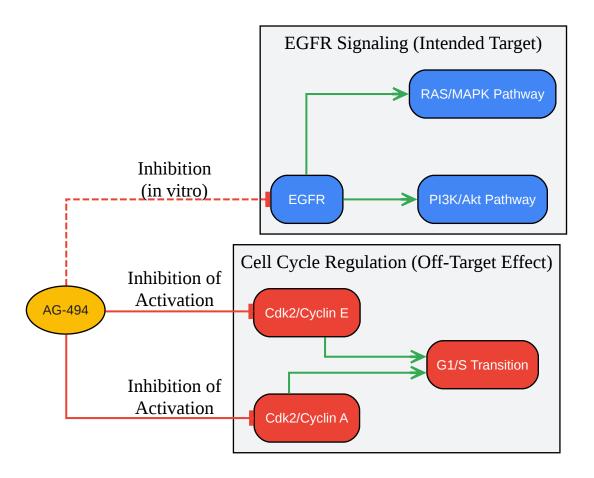
· Scintillation counter and scintillation fluid

Procedure:

- Prepare a serial dilution of **AG-494** in DMSO. A typical concentration range to test would be from 0.01 μ M to 100 μ M.
- In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant Cdk2/Cyclin A2 enzyme, and Histone H1 substrate.
- Add the diluted AG-494 or DMSO (as a vehicle control) to the kinase reaction mixture and pre-incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [γ -32P]ATP. The final ATP concentration should be close to the Km of Cdk2 for ATP.
- Incubate the reaction for 20 minutes at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
- Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
- Rinse the papers with acetone and let them air dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each AG-494 concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AG-494 concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

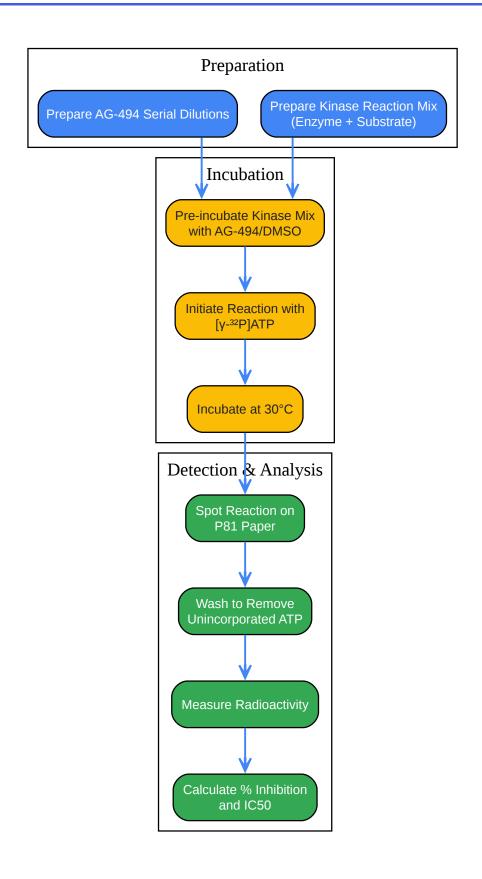




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Caption: AG-494's intended and off-target signaling pathways.





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References

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